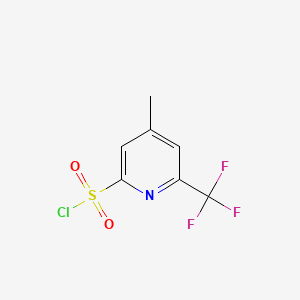

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Beschreibung

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a specialized heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 4, a trifluoromethyl group at position 6, and a sulfonyl chloride moiety at position 2. This structure confers high reactivity due to the electron-withdrawing nature of the trifluoromethyl and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The sulfonyl chloride group enables facile nucleophilic substitution reactions, allowing the compound to act as a precursor for sulfonamides, sulfonate esters, and other derivatives. Its trifluoromethyl substituent enhances metabolic stability and lipophilicity, traits often sought in drug design .

Eigenschaften

Molekularformel |

C7H5ClF3NO2S |

|---|---|

Molekulargewicht |

259.63 g/mol |

IUPAC-Name |

4-methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-4-2-5(7(9,10)11)12-6(3-4)15(8,13)14/h2-3H,1H3 |

InChI-Schlüssel |

HZFRPTPNKBTWSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and azides:

| Reaction Type | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Amine Substitution | Primary/secondary amines, RT to 60°C | Sulfonamides | Pharmaceuticals, agrochemicals |

| Alcohol Substitution | Alcohols, base (e.g., pyridine) | Sulfonate esters | Polymer chemistry, surfactants |

| Azide Substitution | Sodium azide, polar solvents | Sulfonyl azides | Click chemistry, bioconjugation |

Mechanism :

The sulfonyl chloride acts as an electrophile, with nucleophiles attacking the sulfur atom. The trifluoromethyl group enhances electrophilicity by withdrawing electron density through inductive effects .

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions:

-

Suzuki Coupling :

-

Ullmann Coupling :

Key Insight : The pyridine ring’s electron-deficient nature facilitates oxidative addition in palladium-catalyzed processes .

Hydrolysis and Stability

Hydrolysis of the sulfonyl chloride group occurs under aqueous basic conditions:

-

Conditions : NaOH (1M), RT

-

Product : Sulfonic acid derivatives

-

Stability Note : Decomposes above 100°C; storage at −20°C recommended

Comparative Reactivity Analysis

The trifluoromethyl group significantly enhances reactivity compared to non-fluorinated analogs:

| Parameter | 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride | 4-Methylpyridine-2-sulfonyl chloride |

|---|---|---|

| Electrophilicity (S atom) | High (σₚ = +0.54 for CF₃) | Moderate |

| Hydrolytic Stability | Low (t₁/₂ = 2 h in H₂O) | High (t₁/₂ = 24 h) |

| Coupling Efficiency | 85% (Suzuki) | 60% |

Rationale : The CF₃ group increases the sulfonyl chloride’s electrophilicity but reduces steric hindrance compared to bulkier substituents.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

3-Ethylsulfonyl-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonyl Chloride

Structure : A pyridine derivative with an ethylsulfonyl group at position 3, a 4-(trifluoromethyl)phenyl group at position 6, and a carbonyl chloride at position 2.

Key Differences :

- Substituent Positions : The trifluoromethyl group is part of a phenyl ring at position 6, unlike the direct trifluoromethyl substitution in the target compound.

- Reactivity : The carbonyl chloride group is less reactive toward nucleophiles compared to sulfonyl chloride, limiting its utility in forming sulfonamide linkages.

- Applications : Used in patent examples for synthesizing thiadiazol-2-amine derivatives, highlighting its role in specialized drug intermediates .

Data Table :

| Compound Name | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|

| 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride | Methyl, CF₃, SO₂Cl | High (SO₂Cl reacts with amines/alcohols) | Broad (pharmaceutical intermediates) |

| 3-Ethylsulfonyl-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonyl chloride | Ethyl-SO₂, CF₃-phenyl, COCl | Moderate (COCl less reactive than SO₂Cl) | Niche (patented drug synthesis) |

Pyrimidine-Based Carboxylic Acid Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structure : A pyrimidine ring substituted with chlorine at position 2, methyl at position 6, and a carboxylic acid at position 3.

Key Differences :

- Heterocyclic Core : Pyrimidine (6-membered ring with two nitrogens) vs. pyridine (one nitrogen).

- Functionality : The carboxylic acid group is less reactive than sulfonyl chloride, requiring activation (e.g., via EDCl or DCC) for coupling reactions.

- Applications : Primarily used in synthesizing nucleoside analogues or metal-organic frameworks due to its coordination capacity .

Data Table :

Pyridine-Based Receptor Antagonists

SIB-1757 and SIB-1893

Structures :

- SIB-1757: 6-Methyl-2-(phenylazo)-3-pyridinol.

- SIB-1893 : (E)-2-Methyl-6-(2-phenylethenyl)pyridine.

Key Differences : - Functional Groups : Lack sulfonyl chloride; instead, feature azo (SIB-1757) and styryl (SIB-1893) groups.

- Biological Activity: Noncompetitive antagonists of metabotropic glutamate receptor 5 (mGluR5) with sub-micromolar IC₅₀ values, demonstrating receptor specificity absent in the target compound .

- Applications : Tool compounds for neurological research, contrasting with the target’s role as a synthetic intermediate.

Research Findings :

- SIB-1757 and SIB-1893 inhibit glutamate-induced Ca²⁺ responses at mGluR5 with IC₅₀ values of 0.37 µM and 0.29 µM, respectively .

- The target compound’s sulfonyl chloride group could theoretically enhance covalent binding to targets, but its primary use remains in synthesis rather than direct pharmacological activity.

Heterocyclic Amines in Food-Derived Mutagens

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Structure: An imidazopyridine with amino and methyl groups. Key Differences:

- Toxicity: PhIP is a potent carcinogen inducing colon and mammary tumors, whereas sulfonyl chlorides like the target compound are primarily irritants .

- Reactivity: PhIP forms DNA adducts via its amino group, while the target compound’s reactivity is dominated by electrophilic sulfonyl chloride.

Data Insight :

- PhIP’s carcinogenicity is dose-dependent, with DNA adduct formation observed even at low doses .

- The target compound’s trifluoromethyl group may reduce metabolic activation pathways associated with mutagenicity.

Biologische Aktivität

The compound 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article discusses its biological activity, including its effects on various cellular pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride contains a pyridine ring substituted with a methyl group and a trifluoromethyl group, along with a sulfonyl chloride functional group. The trifluoromethyl moiety is known to enhance lipophilicity and metabolic stability, which can contribute to the compound's biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of pyridine derivatives have demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, indicating their potential as anticancer agents .

- Antimicrobial Properties :

-

Inhibition of Cellular Pathways :

- Compounds containing trifluoromethyl groups have been reported to inhibit key cellular pathways involved in cancer progression, such as those mediated by EGFR (Epidermal Growth Factor Receptor) and matrix metalloproteinases (MMPs). These interactions suggest a mechanism through which the compound may exert its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Table 1: Summary of Biological Activities Related to Pyridine Derivatives

Case Study: Anticancer Activity

A study evaluated various pyridine derivatives for their antiproliferative activity against human breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced growth inhibition compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group plays a critical role in their biological effectiveness .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds similar to 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride displayed potent activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.